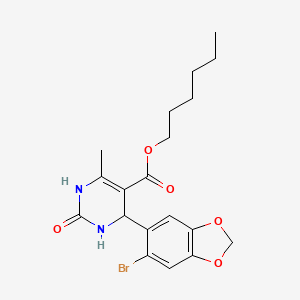![molecular formula C19H12Cl2N6O3S B11700682 (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)
(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a pyrazolone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a thioamide to form the thiazole ring.
Final condensation: The final step involves the condensation of the thiazole-containing intermediate with a pyrazolone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and thiazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives with altered electronic properties.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it suitable for use in dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Catalysis: As a ligand, it can stabilize transition states and lower the activation energy of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The unique combination of the dichlorophenyl, nitrophenyl, and thiazole groups in (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one imparts distinct electronic and steric properties, making it particularly suitable for specific applications in catalysis, materials science, and drug development.
Propriétés
Formule moléculaire |
C19H12Cl2N6O3S |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Cl2N6O3S/c1-10-17(24-23-15-6-5-12(20)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-3-2-4-13(7-11)27(29)30/h2-9,25H,1H3 |
Clé InChI |
VWUROKZXPQLUOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B11700599.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11700616.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11700633.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11700638.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11700639.png)
![(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11700656.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700662.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
